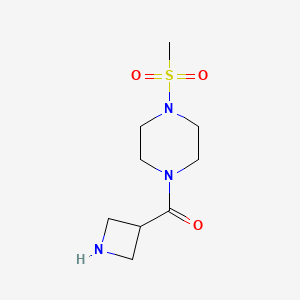
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Vue d'ensemble
Description
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine is a compound that combines the structural features of azetidine and piperazine. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Piperazines, on the other hand, are six-membered nitrogen-containing heterocycles widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine typically involves multi-step synthetic routes. One common method includes the formation of the azetidine ring followed by its functionalization and subsequent coupling with a piperazine derivative . The key steps often involve:
Formation of the Azetidine Ring: This can be achieved through the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction.
Functionalization: The azetidine ring can be functionalized using various reagents and conditions, such as treatment with silver salts in DMSO at elevated temperatures.
Coupling with Piperazine: The final step involves coupling the functionalized azetidine with a piperazine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, with common reagents including halogens and organometallic compounds.
Ring-Opening Reactions: Due to the ring strain in the azetidine moiety, the compound can undergo ring-opening reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The azetidine moiety’s ring strain and the piperazine’s nitrogen atoms contribute to its reactivity and binding affinity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine can be compared with other similar compounds, such as:
Azetidine-3-carbonyl derivatives: These compounds share the azetidine moiety and exhibit similar reactivity and applications.
Methanesulfonylpiperazine derivatives: These compounds share the piperazine moiety and are used in similar medicinal and industrial applications.
Propriétés
IUPAC Name |
azetidin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-16(14,15)12-4-2-11(3-5-12)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUJGHICWCFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)

![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)

![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)




![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

